molecular formula C16H12N4O2S B2586443 N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862975-97-1

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B2586443
CAS No.: 862975-97-1
M. Wt: 324.36
InChI Key: XWCNIMAFVFVVCY-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores: a 6-methoxybenzo[d]thiazol-2-amine scaffold and a 5-phenyl-1,3,4-oxadiazol-2-amine moiety . The 6-methoxybenzothiazole unit is a well-established intermediate in synthesizing bioactive molecules and Schiff bases . The 1,3,4-oxadiazole ring is a mesoionic heterocycle known for its versatile biological activities and ability to interact with diverse biological targets due to its hydrogen-bonding capacity and balanced electronegativity . This molecular architecture is of significant interest for developing novel therapeutic agents. Compounds featuring benzothiazole and 1,3,4-oxadiazole conjugates have demonstrated potent inhibitory activities against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for neurodegenerative disease research, particularly as anti-Alzheimer agents . Furthermore, the 1,3,4-oxadiazole pharmacophore is extensively investigated in oncology research for its ability to inhibit critical cancer-related enzymes and proteins, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC), and to induce apoptosis via p53 activation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-21-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNIMAFVFVVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 6-methoxybenzothiazole. This can be achieved by reacting 2-aminothiophenol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be done by reacting the benzothiazole intermediate with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with aniline or its derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at the 2-position of the oxadiazole ring acts as a nucleophile, facilitating reactions with electrophilic agents. For example:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in acetone under basic conditions (e.g., K₂CO₃) to form substituted derivatives .

  • Thioether Formation : The mercapto (-SH) group in related oxadiazole intermediates participates in thioether bond formation with chloroarylacetamides, yielding compounds with enhanced biological activity .

Table 1: Representative Substitution Reactions

ReagentConditionsProductYieldSource
ChloroarylacetamideK₂CO₃, acetone, RTThioether-linked oxadiazole derivatives55–69%
Benzyl chlorideTriethylamine, ethanolN-benzylated oxadiazole60–75%

Oxidation Reactions

The oxadiazole core undergoes oxidation under controlled conditions:

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) selectively oxidize sulfur or nitrogen centers, forming sulfoxide or nitro derivatives.

  • Functional Group Impact : Methoxy groups on the benzothiazole ring stabilize the compound against over-oxidation.

Cyclization and Coupling Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Cyclocondensation : Reacts with hydrazines or amidoximes in POCl₃ to form fused-ring systems (e.g., triazoles or thiadiazoles) .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the phenyl ring.

Table 2: Cyclization Reaction Parameters

SubstrateCatalyst/ReagentTemperature/TimeProductYieldSource
Benzophenone hydrazidePOCl₃, reflux6–12 hoursFused oxadiazole-thiazole41–63%

Acid/Base-Mediated Transformations

  • Hydrolysis : Under acidic conditions (HCl), the oxadiazole ring remains stable, while alkaline hydrolysis (NaOH) cleaves the amine linkage .

  • pH-Dependent Reactivity : The methoxy group enhances solubility in polar solvents, influencing reaction kinetics.

Structural Insights from Spectral Data

Key spectroscopic features corroborate reaction outcomes:

  • ¹H NMR : Shifts at δ 5.56–5.64 ppm confirm -OCH₂- group participation in substitutions .

  • IR : Peaks at 1590–1677 cm⁻¹ (C=N stretching) and 744–1069 cm⁻¹ (C-S bonds) track functional group changes .

Scientific Research Applications

Anticancer Activity

Mechanism-Based Approaches
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine, as promising anticancer agents. The compound has demonstrated efficacy against various cancer cell lines through mechanisms that involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, compounds derived from this scaffold have shown inhibitory effects on EGFR and Src kinases, which are critical in cancer cell signaling .

Case Studies
In a study evaluating a series of oxadiazole derivatives for anticancer activity, this compound exhibited potent cytotoxicity against multiple cancer cell lines. The IC50 values were significantly lower than those of established chemotherapeutic agents, indicating superior efficacy. Specifically, it was found to inhibit growth in cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) with IC50 values comparable to or better than traditional treatments .

Antioxidant Properties

Mechanistic Insights
The antioxidant activity of this compound has been investigated through various assays. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress can contribute to tumor progression and resistance to treatment .

Data Overview
A comparative analysis of antioxidant activities among similar compounds revealed that this compound demonstrated significant free radical scavenging ability. In assays such as DPPH and FRAP (Ferric Reducing Antioxidant Power), the compound exhibited results indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application Area Activity Type Cell Lines Tested IC50 Values (µM) Remarks
Anticancer ActivityCytotoxicityHEPG21.18Superior to staurosporine
MCF70.67Effective against breast cancer
Antioxidant ActivityFree Radical ScavengingVariousSignificantEffective in DPPH and FRAP assays

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

N106 (N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine)
  • Key Differences :
    • The methoxy group on the benzothiazole ring is at the 4-position instead of the 6-position.
    • The phenyl group is substituted with a 4-methoxy group, whereas the target compound has an unsubstituted phenyl.
  • Biological Activity :
    • N106 enhances SERCA2a SUMOylation by targeting the E1 ligase, improving cardiac contractility in heart failure models .
    • The 4-methoxybenzothiazole moiety likely optimizes interactions with the E1 enzyme’s active site, a feature that may differ with the 6-methoxy substitution in the target compound.
Glucopyranosyl-Linked Oxadiazole Derivatives (e.g., Compound 6b)
  • Structure: N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2-amine .
  • Key Differences: Replaces the benzothiazole group with a glucopyranosyl sugar moiety. The phenyl group is substituted with a methyl group.
  • Activity : Exhibits acetylcholinesterase (AChE) inhibitory activity, suggesting that oxadiazole derivatives with bulky substituents can target neurotransmitter systems .

Thiadiazole and Triazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Features a 1,3,4-thiadiazole core instead of oxadiazole, with a 4-chlorobenzylidene group .
  • Activity : Demonstrates insecticidal and fungicidal properties, highlighting the role of thiadiazole heterocycles in agrochemical applications .
  • Comparison : The oxadiazole core in the target compound may offer improved metabolic stability compared to thiadiazole, as oxygen is less polarizable than sulfur.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Contains a triazole ring fused with benzothiazole and nitro-substituted phenyl groups .
  • Activity : Evaluated for antiproliferative effects, emphasizing the versatility of benzothiazole-containing compounds in oncology .

Substituent Effects on Activity

  • Methoxy Position: 4-Methoxybenzothiazole (N106): Optimal for SUMOylation enhancement due to spatial compatibility with E1 ligase .
  • Phenyl Substitution :
    • Unsubstituted phenyl (Target) vs. 4-methoxyphenyl (N106): Electron-donating groups (e.g., methoxy) can enhance binding affinity in certain targets, as seen in N106 .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 6-Methoxybenzothiazole, phenyl
N106 Not reported Not reported 4-Methoxybenzothiazole, 4-methoxyphenyl
Compound 6b 121–182 82–90 Glucopyranosyl, 4-methylphenyl
Compound 5ir 78–80 83 Malonate, 6-methoxybenzothiazole

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and presenting data that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C16H14N4O1S\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{1}\text{S}

This structure includes a benzo[d]thiazole moiety and an oxadiazole ring, which are known for their roles in enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds, including this compound, exhibit significant anticancer properties. The following table summarizes key findings from various research studies regarding the compound's biological activity against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
Study 1NUGC (gastric)0.49 - 48.0Inhibition of NF-κB activity
Study 2HCT116 (colon)5.48DNA interaction and apoptosis induction
Study 3MCF7 (breast)4.53Tyrosine kinase inhibition

Detailed Findings

  • Growth Inhibition : In a study assessing various heterocyclic compounds, this compound exhibited growth inhibition (GI50) values ranging from 0.20 to 2.58 µM against a panel of human cancer cell lines . This suggests a potent ability to impede cancer cell proliferation.
  • Selectivity and Toxicity : Toxicological assessments indicated that the compound is significantly less toxic to normal fibroblast cells compared to cancerous cells, showcasing a selectivity ratio of approximately 400-fold . This selectivity is crucial for developing therapeutic agents with minimized side effects.
  • Mechanisms of Action : The primary mechanisms through which this compound exerts its anticancer effects include:
    • NF-κB Pathway Inhibition : By inhibiting the NF-κB signaling pathway, the compound can induce apoptosis in cancer cells .
    • DNA Binding : Quantum chemical calculations suggest strong interactions with DNA, which may lead to disruption of replication processes in cancer cells .

Case Studies

Several case studies have highlighted the biological activities of similar compounds within the same chemical family:

  • Case Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. Among these, N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl derivatives showed promising results with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Studies also explored the antioxidant properties of related compounds, suggesting that these derivatives could mitigate oxidative stress in cells while exerting their anticancer effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine?

Methodological Answer: The synthesis typically involves two key steps: (1) preparation of the 6-methoxybenzo[d]thiazol-2-amine moiety and (2) coupling with a 5-phenyl-1,3,4-oxadiazole scaffold.

  • Step 1 : The benzo[d]thiazol-2-amine core can be synthesized via cyclization of aniline derivatives with sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by functionalization at position 6 with a methoxy group .
  • Step 2 : The oxadiazole ring is formed by cyclizing substituted hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated in analogous oxadiazole syntheses . Final coupling may involve nucleophilic substitution or condensation reactions between the benzothiazol-2-amine and oxadiazole intermediates.

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Key absorption bands include:
    • N-H stretching (~3300 cm⁻¹ for the amine group).
    • C=N and C-O-C stretches (~1600–1500 cm⁻¹ for oxadiazole and benzothiazole rings) .
  • ¹H/¹³C NMR :
    • Distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the benzothiazole (δ 6.8–7.5 ppm) and phenyl-oxadiazole (δ 7.2–8.1 ppm) regions.
    • Carbon signals for oxadiazole (C=N at ~160–165 ppm) and benzothiazole (C-S at ~125–135 ppm) .

Q. What strategies optimize solubility for in vitro assays?

Methodological Answer:

  • Solvent Selection : DMSO is preferred for initial stock solutions (e.g., 12.5 mg/mL) due to high polarizability, but aggregation risks require dilution below 1% in biological buffers .
  • Formulation Adjustments : Co-solvents like PEG-300 or surfactants (e.g., Tween 80) improve aqueous solubility. For example, a 1:1:8 ratio of DMSO:PEG-300:water enhances stability for in vivo studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer:

  • Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting ionization potentials and electron affinity, critical for understanding charge-transfer interactions .
  • Applications :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
    • Simulate vibrational spectra to validate experimental IR data .

Q. How to resolve contradictions in biological activity data across cancer cell lines?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell passage numbers, culture conditions, and assay endpoints (e.g., IC₅₀ vs. growth inhibition). For example, NCI-60 protocols standardize screening across 60 cell lines, reducing variability .
  • Mechanistic Profiling : Use omics (e.g., transcriptomics) to identify cell-line-specific targets. Compound 4s in analogous studies showed melanoma-selective activity (GP = 6.82) due to MAPK pathway inhibition .

Q. How does X-ray crystallography clarify intermolecular interactions and 3D structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a CCD diffractometer. For example, a related oxadiazole derivative showed planar oxadiazole and benzothiazole rings with dihedral angles of 15.3° between rings, influencing packing .
  • Hydrogen Bonding : N-H···N interactions form dimeric structures, while C-H···O/F bonds stabilize crystal lattices. These interactions guide co-crystallization with biological targets (e.g., enzymes) .

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